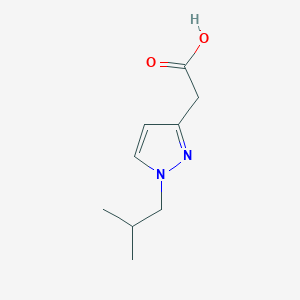

2-(1-Isobutyl-1H-pyrazol-3-yl)acetic acid

Description

Contextualization of Pyrazole-Containing Scaffolds in Medicinal and Synthetic Chemistry Research

Pyrazole (B372694), a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a foundational scaffold in medicinal and synthetic chemistry. nih.govrsc.org These compounds are recognized as building blocks for biologically active molecules due to their versatile synthetic applicability and diverse pharmacological activities. benthamdirect.comeurekaselect.com The pyrazole nucleus is a core component in several FDA-approved drugs, including the anti-inflammatory celecoxib (B62257) (Celebrex), the erectile dysfunction treatment sildenafil (B151) (Viagra), and the anti-obesity drug rimonabant (B1662492) (Acomplia). nih.govnih.gov

The widespread importance of pyrazole derivatives stems from their broad spectrum of biological activities, which include antimicrobial, anti-inflammatory, anticancer, antiviral, antifungal, and antidepressant properties. benthamdirect.comeurekaselect.comnih.govresearchgate.net Their ability to act as inhibitors of protein glycation and various enzymes further enhances their therapeutic potential. nih.govmdpi.com The versatility of the pyrazole ring allows for the synthesis of a vast number of derivatives, making it a privileged structure in drug discovery and a popular subject for organic chemists. researchgate.netmdpi.com

Table 1: Reported Biological Activities of Pyrazole Derivatives

| Biological Activity | Description | References |

|---|---|---|

| Anti-inflammatory | Inhibition of inflammatory mediators; some derivatives show potent activity comparable to standard drugs like indomethacin (B1671933) and celecoxib. | nih.govontosight.ai |

| Anticancer | Cytotoxic activity against various human cancer cell lines, including liver, breast, and colon carcinoma. | nih.govbenthamdirect.comeurekaselect.com |

| Antimicrobial | Activity against bacterial strains such as S. aureus, Bacillus subtilis, and E. coli. | mdpi.com |

| Antiviral | Promising activity against viruses like hepatitis A and Herpes simplex virus type-1. | nih.gov |

| Antifungal | Efficacy against various fungal pathogens. | benthamdirect.comeurekaselect.comresearchgate.net |

| Antidepressant | Potential therapeutic use for mood disorders. | benthamdirect.comeurekaselect.comresearchgate.net |

Rationale for Investigating 2-(1-Isobutyl-1H-pyrazol-3-yl)acetic acid as a Distinct Chemical Entity

The specific investigation of this compound is driven by the established pharmacological importance of the pyrazole-acetic acid framework. High-throughput screening has identified the pyrazole-4-acetic acid substructure as a source of CRTh2 (chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes) receptor antagonists, which are targets for inflammatory conditions. nih.gov Similarly, 2-(1H-Pyrazol-1-yl)acetic acids have been synthesized and evaluated as CRTh2 antagonists, demonstrating that the position of the acetic acid moiety on the pyrazole ring is a key area of research. nih.gov

The rationale for exploring this particular molecule is rooted in understanding how specific substitutions influence biological activity, a concept known as the structure-activity relationship (SAR). nih.gov The introduction of an isobutyl group at the N1 position of the pyrazole ring is a deliberate modification aimed at altering the compound's physicochemical properties, such as lipophilicity and metabolic stability. These changes can significantly impact how the molecule interacts with biological targets, its absorption, distribution, metabolism, and excretion (ADME) profile. Therefore, synthesizing and studying this distinct entity allows researchers to systematically explore the SAR of pyrazole-acetic acid derivatives to optimize potency and drug-like properties.

Overview of Structural Features Relevant to Research Exploration

The chemical identity and potential functionality of this compound are defined by three key structural components: the pyrazole core, the N1-isobutyl substituent, and the acetic acid moiety.

Pyrazole Core : The aromatic pyrazole ring is the central pharmacophore. Its unique arrangement of nitrogen and carbon atoms allows it to participate in various non-covalent interactions with biological macromolecules, including hydrogen bonding, pi-stacking, and hydrophobic interactions. The core structure is stable and provides a rigid framework for orienting the other functional groups. rsc.org

N1-Isobutyl Substitution : The alkyl group attached to the first nitrogen atom (N1) is crucial for modulating the molecule's properties. The isobutyl group, being a branched alkyl chain, can influence the compound's solubility, lipophilicity (fat-solubility), and steric profile. N-alkylation is a common strategy in medicinal chemistry to fine-tune a compound's interaction with a specific binding pocket in a protein or to improve its pharmacokinetic properties. scispace.com

Acetic Acid Moiety : The acetic acid group (-CH₂COOH) provides a carboxylic acid function, which is acidic and typically ionized at physiological pH. This moiety can act as a hydrogen bond donor and acceptor, and its negative charge can form strong ionic interactions with positively charged residues (e.g., arginine or lysine) in a biological target. slideshare.net Furthermore, this functional group provides a handle for creating derivatives such as esters or amides, which can be used to generate prodrugs or further explore SAR. jst.go.jp

Table 2: Structural Features and Their Research Significance

| Structural Feature | Description | Potential Influence in Research |

|---|---|---|

| Pyrazole Core | A five-membered aromatic heterocycle with two adjacent nitrogen atoms. | Acts as a stable, versatile scaffold for biological activity. Engages in various molecular interactions. |

| N1-Isobutyl Group | A branched four-carbon alkyl chain attached to the N1 position of the pyrazole ring. | Modulates lipophilicity, solubility, and metabolic stability. Influences binding affinity to targets through steric and hydrophobic interactions. |

| Acetic Acid Moiety | A -CH₂COOH group attached to the C3 position of the pyrazole ring. | Provides an acidic center for ionic interactions. Acts as a key binding group for certain receptors. Allows for the synthesis of further derivatives (esters, amides). |

Historical Development and Evolution of Related Pyrazole-Acetic Acid Derivatives in Research

The history of pyrazole-based compounds in medicine began with the discovery of antipyrine (B355649) (phenazone) in the 1880s by Ludwig Knorr. nih.gov This and other early pyrazolone (B3327878) derivatives like aminopyrine (B3395922) and phenylbutazone (B1037) were widely used as analgesic, antipyretic, and anti-inflammatory drugs. nih.govjst.go.jp These first-generation drugs established the pyrazole nucleus as a valuable pharmacophore.

Over the decades, synthetic chemistry has enabled the creation of more complex and targeted pyrazole derivatives. The development of pyrazole carboxylic acids and their acetic acid analogues represents a significant evolution. benthamdirect.comeurekaselect.com Researchers have moved from simple pyrazolones to highly functionalized molecules designed to interact with specific biological targets. For instance, the synthesis of pyrazole-based inhibitors of enzymes and receptors has become a major focus. scispace.com

Modern research has explored pyrazole acetic acids for a variety of applications. Studies have detailed the synthesis and biological activity of 2-(1H-Pyrazol-1-yl)acetic acids and 2-(1H-Pyrazol-4-yl)acetic acids as potent antagonists for the CRTh2 receptor, highlighting the importance of the placement of the acetic acid group for achieving desired biological effects. nih.govnih.gov The synthesis of these compounds often involves multi-step reactions, including the formation of the pyrazole core via cyclocondensation followed by the introduction of substituents and the acetic acid side chain. scispace.comjst.go.jp This evolution from simple, broadly acting drugs to precisely designed molecular probes and therapeutic candidates illustrates the enduring importance of the pyrazole scaffold in chemical research.

Structure

3D Structure

Properties

IUPAC Name |

2-[1-(2-methylpropyl)pyrazol-3-yl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-7(2)6-11-4-3-8(10-11)5-9(12)13/h3-4,7H,5-6H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONFSRDNEVCPTBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C=CC(=N1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Strategies for 2 1 Isobutyl 1h Pyrazol 3 Yl Acetic Acid and Its Precursors

Retrosynthetic Analysis of the 2-(1-Isobutyl-1H-pyrazol-3-yl)acetic acid Core

A retrosynthetic analysis of this compound reveals several potential synthetic routes. The primary disconnections involve the formation of the pyrazole (B372694) ring and the installation of the N-isobutyl group.

The acetic acid side chain at the C3 position suggests a precursor such as ethyl 2-(1H-pyrazol-3-yl)acetate. This intermediate simplifies the retrosynthesis to the formation of a 3-substituted pyrazole. The N1-isobutyl group can be introduced via N-alkylation of the pyrazole ring, a common strategy in heterocyclic chemistry. This leads to two main retrosynthetic pathways:

Pathway A: Disconnection of the N1-isobutyl group leads to 2-(1H-pyrazol-3-yl)acetic acid or its ester equivalent and an isobutyl halide (e.g., isobutyl bromide). This approach relies on the regioselective alkylation of the pyrazole nitrogen.

Pathway B: A more fundamental disconnection of the pyrazole ring itself. The pyrazole core can be traced back to a 1,3-dicarbonyl compound and isobutylhydrazine. This approach constructs the substituted pyrazole ring in a single step, incorporating the isobutyl moiety from the start.

These two pathways are illustrated in the following table:

| Pathway | Key Disconnection | Precursors |

| A | N-C (N1-isobutyl bond) | 2-(1H-pyrazol-3-yl)acetic acid (or ester) + Isobutyl halide |

| B | Pyrazole ring formation | 1,3-Dicarbonyl compound + Isobutylhydrazine |

Pyrazole Ring Construction Approaches

The construction of the pyrazole scaffold is a well-established area of organic synthesis, with several reliable methods available. The choice of method often dictates the substitution pattern of the final product.

The Knorr pyrazole synthesis, first reported in 1883, remains a widely used and versatile method for the synthesis of pyrazoles. nih.govjk-sci.comslideshare.net This reaction involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound, typically in the presence of an acid catalyst. jk-sci.comslideshare.net The reaction proceeds through the formation of a hydrazone intermediate, followed by cyclization and dehydration to yield the aromatic pyrazole ring. slideshare.net

For the synthesis of a 3-acetic acid substituted pyrazole, a suitable 1,3-dicarbonyl precursor would be a derivative of 4-oxobutanoic acid. The reaction with a substituted hydrazine, such as isobutylhydrazine, would directly lead to the desired N-substituted pyrazole. However, a significant challenge in the reaction of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines is the potential for the formation of regioisomers. nih.govnih.gov

| Precursor 1 | Precursor 2 | Conditions | Product |

| 1,3-Dicarbonyl Compound | Hydrazine | Acid Catalyst | Pyrazole |

| Ethyl 4,4-diethoxy-3-oxobutanoate | Isobutylhydrazine | Acetic Acid | Ethyl 2-(1-isobutyl-1H-pyrazol-3-yl)acetate |

The regioselectivity of the cyclization can often be controlled by the judicious choice of reaction conditions and the nature of the substituents on both the dicarbonyl compound and the hydrazine. nih.gov

The 1,3-dipolar cycloaddition, also known as the Huisgen cycloaddition, is a powerful tool for the construction of five-membered heterocyclic rings, including pyrazoles. nih.govmdpi.comacs.org This reaction involves the [3+2] cycloaddition of a 1,3-dipole, such as a nitrile imine, with a dipolarophile, typically an alkyne or an alkene. nih.govrsc.org

To synthesize a 3-substituted pyrazole, a nitrile imine can be reacted with an alkyne bearing the desired substituent at the 3-position. For the target molecule, this would involve the reaction of a nitrile imine with an alkyne derivative of acetic acid. The regioselectivity of the cycloaddition is a key consideration and is influenced by both electronic and steric factors of the reactants. nih.gov

| 1,3-Dipole | Dipolarophile | Product |

| Nitrile Imine | Substituted Alkyne | Substituted Pyrazole |

| Benzonitrile imine | Ethyl propiolate | Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate |

This method offers a high degree of flexibility in the introduction of substituents on the pyrazole ring.

Multi-component reactions (MCRs) have emerged as highly efficient and atom-economical strategies for the synthesis of complex molecules from simple starting materials in a single step. nih.govbeilstein-journals.orgmdpi.comrsc.orgpreprints.org Several MCRs have been developed for the synthesis of pyrazoles. nih.govbeilstein-journals.orgmdpi.comrsc.orgpreprints.org

A typical three-component reaction for pyrazole synthesis might involve an aldehyde, a β-ketoester, and a hydrazine. mdpi.com For the synthesis of the target molecule, one could envision a reaction between an aldehyde, a derivative of malonic acid, and isobutylhydrazine. The in-situ formation of the 1,3-dicarbonyl precursor followed by cyclization with the hydrazine streamlines the synthetic process.

| Component 1 | Component 2 | Component 3 | Catalyst | Product |

| Aldehyde | Active Methylene (B1212753) Compound | Hydrazine | Acid or Base | Substituted Pyrazole |

| Glyoxylic acid | Ethyl acetoacetate | Isobutylhydrazine | Acetic Acid | Ethyl 2-(1-isobutyl-5-methyl-1H-pyrazol-3-yl)acetate |

The versatility of MCRs allows for the rapid generation of diverse libraries of pyrazole derivatives for biological screening. mdpi.com

Transition metal catalysis has revolutionized organic synthesis, and the formation of pyrazoles is no exception. ias.ac.inresearchgate.netrsc.org While classical methods often rely on the condensation of pre-functionalized precursors, transition-metal-catalyzed reactions can enable the direct C-H functionalization of the pyrazole core or the construction of the ring itself under milder conditions. researchgate.netrsc.org

For instance, palladium- or copper-catalyzed cross-coupling reactions can be employed to introduce the acetic acid moiety at the 3-position of a pre-formed pyrazole ring. Alternatively, transition metal catalysts can facilitate the cyclization of appropriately substituted precursors. One-pot syntheses of pyrazoles using transition metal-based ionic liquids as catalysts have been reported, offering a green and efficient approach. ias.ac.in

| Substrate | Reagent | Catalyst | Product |

| 3-Halopyrazole | Ethyl acetate (B1210297) enolate | Palladium complex | Ethyl 2-(pyrazol-3-yl)acetate |

| 1,3-Diketone + Hydrazine | - | Fe(III)-based ionic liquid | Substituted Pyrazole |

These advanced methods provide access to functionalized pyrazoles that may be difficult to obtain through traditional synthetic routes. researchgate.netrsc.org

Installation of the N1-Isobutyl Moiety

The introduction of the N1-isobutyl group is a critical step in the synthesis of the target molecule. This is typically achieved through the N-alkylation of a pre-formed pyrazole ring. The regioselectivity of this reaction is a major consideration, as pyrazoles with a substituent at the 3-position can be alkylated at either the N1 or N2 position. thieme-connect.comscite.aiacs.org

The outcome of the alkylation is influenced by several factors, including the nature of the substituent on the pyrazole ring, the alkylating agent, the base, and the solvent used. thieme-connect.comacs.org In general, bulky substituents at the 3-position tend to favor alkylation at the less sterically hindered N1 position.

Recent studies have shown that the use of specific catalysts, such as magnesium salts, can provide high regioselectivity for N2-alkylation. thieme-connect.comscite.airesearchgate.net Conversely, traditional methods using a base such as potassium carbonate in a polar aprotic solvent like DMSO have been shown to favor N1-alkylation for certain 3-substituted pyrazoles. acs.org

| Pyrazole Precursor | Alkylating Agent | Base/Catalyst | Solvent | Major Product |

| Ethyl 2-(1H-pyrazol-3-yl)acetate | Isobutyl bromide | K₂CO₃ | DMSO | Ethyl 2-(1-isobutyl-1H-pyrazol-3-yl)acetate (N1 isomer) |

| 3-Phenyl-1H-pyrazole | 2-Bromo-N,N-dimethylacetamide | MgBr₂ / i-Pr₂NEt | THF | 2-(1-(3-phenyl-1H-pyrazol-1-yl)) -N,N-dimethylacetamide (N2 isomer) thieme-connect.com |

Careful optimization of the reaction conditions is therefore essential to ensure the desired regiochemical outcome for the synthesis of this compound.

Alkylation Strategies for N1-Substitution

The N-alkylation of pyrazoles is a foundational step in the synthesis of N-substituted derivatives. For an unsymmetrical pyrazole, the primary challenge lies in controlling the regioselectivity to favor substitution at the desired N1 position over the N2 position. Several methods have been developed to address this.

A common and effective strategy involves the deprotonation of the pyrazole nitrogen with a base, followed by the addition of an alkyl halide electrophile. The choice of base and solvent is critical in directing the regioselectivity, often with sterically less hindered N1-alkylation being favored. Alternative approaches avoid strong bases and high temperatures by using different activating agents for the electrophile. For instance, an acid-catalyzed method has been developed that utilizes trichloroacetimidates as electrophiles in the presence of a Brønsted acid catalyst. mdpi.com This method provides a milder alternative to traditional alkylation. mdpi.com

Below is a table summarizing various approaches to N-alkylation of pyrazoles.

| Alkylation Method | Reagents & Conditions | Key Features |

| Base-Mediated | Alkyl halide (e.g., isobutyl bromide), Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMSO, DMF) | A widely used, traditional method. Regioselectivity can be an issue and may depend on the substrate and conditions. |

| Acid-Catalyzed | Trichloroacetimidate (B1259523) electrophile, Brønsted acid catalyst (e.g., CSA) | Milder conditions, avoiding strong bases. The major regioisomer is often controlled by steric effects. mdpi.com |

| Direct Synthesis | Primary amine (e.g., isobutylamine), Aminating reagent | Allows for the direct use of primary amines to form N-substituted pyrazoles under mild conditions. nih.gov |

This table is interactive. Click on the headers to sort.

Stereoselective Introduction of the Isobutyl Group

Stereoselectivity is a critical consideration in modern synthetic chemistry, particularly for the synthesis of chiral molecules. However, in the context of introducing an isobutyl group (2-methylpropyl), this specific consideration is not applicable. The isobutyl group is achiral as it does not possess a stereocenter and has a plane of symmetry. Therefore, its attachment to the pyrazole N1 position does not create a new chiral center, and the resulting this compound is not a chiral molecule unless a stereocenter exists elsewhere in the structure.

While the isobutyl group itself is achiral, it is worth noting that stereoselective methods exist for the N-alkylation of pyrazoles when the desired substituent is chiral. In such cases, strategies often involve the use of chiral auxiliaries or asymmetric catalysis to control the stereochemical outcome at the newly formed stereocenter on the N-alkyl side chain.

Functionalization at the C3-Position with the Acetic Acid Moiety

Introducing the acetic acid side chain at the C3 position of the 1-isobutyl-1H-pyrazole core is the second key synthetic challenge. This can be accomplished through various routes, including direct introduction of the full side chain or a stepwise approach involving chain elongation and subsequent functional group transformations.

Carboxylation Reactions for Acetic Acid Introduction

The direct introduction of an acetic acid group onto the pyrazole ring is typically achieved by installing a two-carbon synthon, usually in the form of its ester derivative. A common strategy involves the C-alkylation of a suitable pyrazole precursor. This can be accomplished by first metallating the C3 position of the 1-isobutyl-1H-pyrazole ring using a strong base, such as n-butyllithium, to create a nucleophilic pyrazolyl anion. This intermediate can then react with an electrophile like ethyl bromoacetate (B1195939) to form the corresponding ester precursor, ethyl 2-(1-isobutyl-1H-pyrazol-3-yl)acetate. nih.govnih.gov The use of ethyl bromoacetate in alkylation reactions with nucleophiles is a well-established method for introducing an ethoxycarbonylmethyl group. chemspider.com

Chain Elongation and Oxidation Methods for Carboxylic Acid Formation

An alternative to direct C-alkylation is a stepwise approach involving chain elongation from a pre-existing functional group at the C3 position. One of the most classic methods for one-carbon homologation of a carboxylic acid is the Arndt-Eistert synthesis. organic-chemistry.orgwikipedia.org This reaction sequence allows for the conversion of a C3-carboxylic acid (1-isobutyl-1H-pyrazole-3-carboxylic acid) into the desired C3-acetic acid derivative. wikipedia.org The process involves converting the starting carboxylic acid to its acid chloride, which then reacts with diazomethane (B1218177) to form a diazoketone intermediate. nrochemistry.com This intermediate undergoes a silver(I)-catalyzed Wolff rearrangement in the presence of water to yield the homologated carboxylic acid. organic-chemistry.orgnrochemistry.com

Another plausible strategy involves oxidation. A synthetic route could begin with 1-isobutyl-3-acetyl-1H-pyrazole. The acetyl group can be reduced to an ethanol (B145695) substituent, 2-(1-isobutyl-1H-pyrazol-3-yl)ethanol. Subsequent oxidation of this primary alcohol would then yield the target compound, this compound.

Hydrolysis of Ester Precursors

When the acetic acid moiety is introduced as an ester, a final hydrolysis step is required to furnish the free carboxylic acid. This transformation is one of the most fundamental reactions in organic chemistry. libretexts.org The hydrolysis can be carried out under either acidic or basic conditions.

Basic hydrolysis, also known as saponification, is widely used and typically involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH), often in a co-solvent like methanol (B129727) or tetrahydrofuran (B95107). libretexts.org The reaction is irreversible and proceeds to completion, yielding the carboxylate salt, which is then protonated in a separate acidic workup step to give the final carboxylic acid. libretexts.org This method is highly efficient for the preparation of pyrazole carboxylic acids from their corresponding ethyl esters. researchgate.net Acid-catalyzed hydrolysis, the reverse of Fischer esterification, can also be employed but is often slower and reversible, requiring a large excess of water to drive the reaction to completion. libretexts.org

Optimization of Reaction Conditions and Yields in Academic Synthesis

The successful synthesis of a target molecule often relies on the careful optimization of reaction conditions to maximize yield and purity while minimizing side products. In academic synthesis, this typically involves a systematic study of parameters such as catalyst, solvent, temperature, and reaction time.

The N-alkylation of pyrazoles is a prime example where optimization is crucial for achieving high yield and regioselectivity. semanticscholar.org A study on the acid-catalyzed N-alkylation of 4-chloropyrazole with a trichloroacetimidate electrophile demonstrated the impact of these variables. semanticscholar.org Initially, the reaction was explored without a catalyst, which resulted in only trace amounts of the product. A screening of various Lewis and Brønsted acids revealed that camphorsulfonic acid (CSA) was the most effective catalyst. semanticscholar.org Further optimization of the solvent and temperature showed that 1,2-dichloroethane (B1671644) (DCE) at 80 °C provided the best results. semanticscholar.org

The findings from this optimization study are summarized in the table below.

| Entry | Catalyst (20 mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | None | 1,2-DCE | 80 | 24 | Trace |

| 2 | BF₃·OEt₂ | 1,2-DCE | 80 | 24 | 25 |

| 3 | Bi(OTf)₃ | 1,2-DCE | 80 | 24 | 45 |

| 4 | Tf₂NH | 1,2-DCE | 80 | 24 | 65 |

| 5 | CSA | 1,2-DCE | 80 | 24 | 77 |

| 6 | CSA | CH₃CN | 80 | 24 | 55 |

| 7 | CSA | Toluene | 80 | 24 | 41 |

| 8 | CSA | 1,2-DCE | 80 | 4 | 72 |

Data sourced from a study on acid-catalyzed N-alkylation of pyrazoles. semanticscholar.org This table is interactive.

This systematic approach allowed for the identification of optimal conditions (20 mol% CSA in 1,2-DCE at 80 °C), which significantly improved the reaction yield from trace amounts to 77%. semanticscholar.org Shortening the reaction time to 4 hours resulted in only a minor decrease in yield, highlighting time as another key parameter in optimizing for efficiency. semanticscholar.org Such studies are fundamental to developing robust and reliable synthetic protocols.

Green Chemistry Principles in the Synthesis of this compound

The growing emphasis on sustainable chemical manufacturing has propelled the integration of green chemistry principles into the synthesis of active pharmaceutical ingredients and their intermediates. nih.govmdpi.com For a molecule such as this compound, applying these principles aims to reduce the environmental footprint by minimizing waste, conserving energy, and using safer, renewable resources. nih.gov While specific green synthetic routes for this exact molecule are not extensively detailed in publicly available literature, the principles can be applied based on established green methodologies for pyrazole derivatives. nih.govsci-hub.se

The core tenets of green chemistry that can be applied to the synthesis of this compound and its precursors include the use of alternative and safer solvents, development of energy-efficient processes, focus on atom economy, and the use of catalysts over stoichiometric reagents. nih.gov

Atom Economy and Reaction Design:

A key principle of green chemistry is maximizing atom economy, ensuring that the maximum number of atoms from the reactants are incorporated into the final product. Traditional syntheses of pyrazoles can involve multi-step processes with protection and deprotection steps that generate significant waste. Green approaches favor one-pot or multicomponent reactions (MCRs) which improve efficiency and reduce waste. nih.govresearchgate.net For instance, a hypothetical green synthesis could involve a one-pot condensation of a β-dicarbonyl compound precursor with isobutylhydrazine, followed by a reaction to introduce the acetic acid moiety, thus streamlining the process and enhancing atom economy. mdpi.comnih.gov

Use of Greener Solvents and Reaction Conditions:

Conventional organic solvents are often volatile, toxic, and difficult to dispose of. Green chemistry promotes the use of environmentally benign solvents like water, ethanol, or even solvent-free conditions. nih.govthieme-connect.com The synthesis of pyrazole derivatives has been successfully demonstrated in aqueous media, which is a significant improvement over hazardous organic solvents. thieme-connect.com Another eco-friendly approach is the use of solvent-free "grinding" techniques, where solid reactants are physically ground together, often with a catalytic amount of acid or base, to initiate the reaction. researchgate.netmobt3ath.com Such methods reduce waste and energy consumption associated with solvent heating and recovery. mobt3ath.com

The table below illustrates a comparison of reaction conditions for pyrazole synthesis, highlighting the advantages of green approaches.

| Parameter | Conventional Method | Green Alternative | Environmental Benefit |

| Solvent | Toluene, DMF, Acetonitrile (B52724) | Water, Ethanol, or Solvent-free | Reduced toxicity and volatile organic compound (VOC) emissions. nih.govthieme-connect.com |

| Energy Source | Conventional heating (reflux) | Microwave irradiation, Ultrasonic irradiation | Shorter reaction times, reduced energy consumption. sci-hub.semdpi.com |

| Catalyst | Stoichiometric acids/bases | Reusable solid catalysts (e.g., clays (B1170129), zeolites) | Minimized waste, catalyst can be recovered and reused. thieme-connect.com |

| Reaction Type | Multi-step synthesis | One-pot, multicomponent reaction | Fewer unit operations, less waste, higher throughput. researchgate.net |

Alternative Energy Sources:

Microwave and ultrasonic irradiation are recognized as green energy sources that can significantly accelerate chemical reactions, often leading to higher yields and cleaner products in shorter time frames compared to conventional heating methods. sci-hub.semdpi.com The application of microwave-assisted synthesis in solvent-free conditions for creating pyrazole rings is a particularly effective green strategy, as it combines energy efficiency with the elimination of hazardous solvents. nih.gov

Catalysis:

The use of catalysts is central to green chemistry. Catalytic reactions are preferred over stoichiometric ones because they reduce the amount of chemical waste generated. For pyrazole synthesis, various heterogeneous catalysts, such as clays (montmorillonite K10) or silica-supported sulfuric acid, have been employed. thieme-connect.com These catalysts are often easily separable from the reaction mixture and can be recycled, adding to the sustainability of the process. researchgate.net Catalyst-free approaches under mild conditions have also been developed for certain pyrazole derivatives, representing an ideal green scenario. mdpi.com

By integrating these green chemistry principles, the synthesis of this compound can be designed to be more sustainable, efficient, and environmentally responsible. The focus remains on developing synthetic pathways that are not only high-yielding but also operationally simple and inherently safer. nih.gov

Chemical Reactivity and Derivatization of 2 1 Isobutyl 1h Pyrazol 3 Yl Acetic Acid

Reactions at the Carboxylic Acid Group

The carboxylic acid functionality is a versatile handle for a range of chemical modifications, including the formation of esters and amides, as well as reduction to the corresponding alcohol.

Esterification Reactions for Prodrug Design or Analytical Derivatization

Esterification of 2-(1-isobutyl-1H-pyrazol-3-yl)acetic acid can be achieved through various standard methods to yield ester derivatives. These esters are often synthesized to enhance the lipophilicity of the parent compound, a common strategy in prodrug design to improve pharmacokinetic properties. Additionally, esterification is a valuable technique for analytical derivatization, for example, to increase the volatility of the compound for gas chromatography-mass spectrometry (GC-MS) analysis.

A common method for esterification is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically performed under reflux conditions to drive the equilibrium towards the ester product.

| Alcohol | Catalyst | Typical Conditions | Product |

| Methanol (B129727) | H₂SO₄ | Reflux | Methyl 2-(1-isobutyl-1H-pyrazol-3-yl)acetate |

| Ethanol (B145695) | HCl (gas) | Reflux | Ethyl 2-(1-isobutyl-1H-pyrazol-3-yl)acetate |

| Propanol | p-Toluenesulfonic acid | Reflux with Dean-Stark trap | Propyl 2-(1-isobutyl-1H-pyrazol-3-yl)acetate |

Alternatively, milder conditions can be employed, such as the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), or by converting the carboxylic acid to a more reactive acyl chloride followed by reaction with an alcohol.

Amidation Reactions and Formation of Peptide Conjugates

The carboxylic acid group of this compound can be readily converted to an amide through reaction with a primary or secondary amine. This transformation is of significant interest for the synthesis of bioactive compounds and for the creation of peptide conjugates, where the pyrazole (B372694) moiety can be attached to a peptide backbone to impart specific properties.

The formation of amides typically requires the activation of the carboxylic acid. Standard peptide coupling reagents are well-suited for this purpose. These reagents react with the carboxylic acid to form a highly reactive intermediate that is then susceptible to nucleophilic attack by the amine.

| Amine/Amino Acid Ester | Coupling Reagent | Solvent | Product |

| Ammonia | HATU, DIPEA | DMF | 2-(1-Isobutyl-1H-pyrazol-3-yl)acetamide |

| Glycine methyl ester | EDC, HOBt | DCM | Methyl 2-(2-(1-isobutyl-1H-pyrazol-3-yl)acetamido)acetate |

| Diethylamine | T3P | Ethyl acetate (B1210297) | N,N-Diethyl-2-(1-isobutyl-1H-pyrazol-3-yl)acetamide |

The synthesis of peptide conjugates involves the coupling of this compound with the N-terminus of a peptide or an amino acid residue within the peptide chain. This approach allows for the development of targeted therapeutics or probes for chemical biology research.

Reductive Transformations

The carboxylic acid group can be reduced to a primary alcohol, yielding 2-(1-isobutyl-1H-pyrazol-3-yl)ethanol. This transformation is typically accomplished using powerful reducing agents, as carboxylic acids are relatively resistant to reduction.

Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this purpose. The reaction is generally carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), and requires a subsequent aqueous workup to protonate the resulting alkoxide. Borane (BH₃), often used as a complex with THF (BH₃·THF), is another reagent capable of reducing carboxylic acids to alcohols under milder conditions than LiAlH₄.

| Reducing Agent | Solvent | Typical Conditions | Product |

| Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran (THF) | 0 °C to reflux, followed by aqueous workup | 2-(1-Isobutyl-1H-pyrazol-3-yl)ethanol |

| Borane-tetrahydrofuran complex (BH₃·THF) | Tetrahydrofuran (THF) | 0 °C to room temperature, followed by aqueous workup | 2-(1-Isobutyl-1H-pyrazol-3-yl)ethanol |

Transformations of the Pyrazole Ring System

The pyrazole ring is an aromatic heterocycle and, as such, can undergo substitution reactions. Its reactivity is influenced by the two nitrogen atoms and the substituents on the ring.

Electrophilic Aromatic Substitution Patterns and Regioselectivity Considerations

The pyrazole ring is generally susceptible to electrophilic aromatic substitution. In N-substituted pyrazoles, the C4 position is the most electron-rich and, therefore, the most reactive towards electrophiles. The isobutyl group at the N1 position and the acetic acid side chain at the C3 position are expected to direct incoming electrophiles to the C4 position.

Common electrophilic aromatic substitution reactions include nitration and halogenation.

Nitration: Treatment of this compound with a mixture of concentrated nitric acid and sulfuric acid is expected to yield the 4-nitro derivative. The reaction conditions, such as temperature, need to be carefully controlled to avoid side reactions.

Halogenation: Halogenation at the C4 position can be achieved using various halogenating agents. For example, bromination can be carried out using bromine in acetic acid or N-bromosuccinimide (NBS) in a suitable solvent.

| Reaction | Reagents | Expected Major Product |

| Nitration | HNO₃, H₂SO₄ | 2-(1-Isobutyl-4-nitro-1H-pyrazol-3-yl)acetic acid |

| Bromination | Br₂, CH₃COOH | 2-(4-Bromo-1-isobutyl-1H-pyrazol-3-yl)acetic acid |

| Chlorination | N-Chlorosuccinimide (NCS) | 2-(4-Chloro-1-isobutyl-1H-pyrazol-3-yl)acetic acid |

Nucleophilic Attack and Ring Opening Studies

The pyrazole ring is an electron-rich aromatic system and is generally resistant to nucleophilic attack unless it is activated by strong electron-withdrawing groups. For this compound, nucleophilic attack on the pyrazole ring itself is not a commonly observed reaction under standard conditions.

Ring-opening of the pyrazole nucleus is also an uncommon transformation and typically requires harsh conditions or specific activation. For instance, certain substituted pyrazoles can undergo ring-opening upon treatment with strong bases or reducing agents, but this is not a general reaction pathway for simple N-alkylpyrazoles. Currently, there is a lack of specific studies detailing the nucleophilic attack and ring-opening of this compound.

Oxidative and Reductive Transformations of the Heterocycle

The pyrazole ring system, the core of this compound, is generally characterized by its resistance to both oxidative and reductive transformations. guidechem.comglobalresearchonline.netchemicalbook.com This stability is attributed to its aromatic character, arising from the delocalized 6π-electron system within the five-membered ring. guidechem.comchemicalbook.com However, the substituents attached to the pyrazole ring can undergo oxidation. For instance, alkyl groups on the ring can be oxidized to their corresponding carboxylic acids. guidechem.comchemicalbook.com

While the pyrazole ring itself is robust, severe conditions such as electrolytic oxidation or ozonolysis can lead to ring opening. guidechem.comchemicalbook.com Under less drastic conditions, the pyrazole nucleus is highly resistant to oxidizing agents. globalresearchonline.net Similarly, the pyrazole ring is not easily reduced, though catalytic hydrogenation can convert pyrazole first to pyrazoline and subsequently to pyrazolidine. globalresearchonline.net It is important to note that these reduced forms, pyrazoline and pyrazolidine, are not aromatic. ijraset.com

In the context of this compound, the acetic acid side chain is a potential site for oxidative transformations. For example, oxidation of 2-(pyrazol-5-yl)ethanol can yield pyrazole-5-carboxylic acid, and 2-(pyrazol-3-yl)ethanol can be oxidized to a mixture of 2-oxo-2-(pyrazol-3-yl)acetic acid and pyrazole-3-carboxylic acid. enamine.net

Modifications of the Isobutyl Side Chain

Stereochemical Manipulation of the Isobutyl Group

The synthesis of pyrazole derivatives often allows for the introduction of stereocenters, and the regioselectivity of these syntheses can be controlled. organic-chemistry.org While specific studies on the stereochemical manipulation of the isobutyl group in this compound are not extensively detailed in the provided search results, the general principles of asymmetric synthesis could be applied to introduce chirality into the isobutyl moiety. This could be achieved by using chiral starting materials or through the use of chiral catalysts during the synthesis of the pyrazole core or the attachment of the isobutyl group.

Introduction of Additional Functionalities on the Alkyl Chain

The isobutyl side chain can be a site for the introduction of additional functional groups to modulate the compound's properties. While direct functionalization of the isobutyl group on the pre-formed pyrazole ring can be challenging, synthetic strategies can be employed to build a functionalized side chain prior to its attachment to the pyrazole nitrogen. Alternatively, functionalization of the pyrazole ring at other positions is a common strategy to introduce diverse chemical moieties. beilstein-journals.org For instance, various substituents can be introduced at the C3, C4, and C5 positions of the pyrazole ring. researchgate.net

Synthesis of Structural Analogues and Bioisosteres for Research Purposes

The synthesis of structural analogues and bioisosteres of this compound is a key strategy in medicinal chemistry to explore structure-activity relationships and to optimize pharmacokinetic and pharmacodynamic properties. nih.govfrontiersin.org

Isosteric Replacements of the Carboxylic Acid Functionality

The carboxylic acid group is a common pharmacophore, but it can present challenges such as metabolic instability and poor membrane permeability. researchgate.netnih.gov Bioisosteres, which are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties, are often employed to overcome these limitations. researchgate.netnih.gov

Several functional groups can serve as bioisosteres for the carboxylic acid moiety in this compound.

Table 1: Common Carboxylic Acid Bioisosteres

| Bioisostere | Key Features |

|---|---|

| Tetrazole | Possesses a pKa similar to carboxylic acids and can participate in similar hydrogen bonding interactions. cambridgemedchemconsulting.comresearchgate.net |

| Hydroxamic Acid | Can act as a carboxylic acid mimic, though it may be susceptible to metabolic transformations. nih.gov |

| Sulfonic and Sulfinic Acids | These are stronger acids than carboxylic acids and can serve as non-planar bioisosteres. nih.gov |

| 3-Hydroxyisoxazole | A planar heterocyclic bioisostere with a pKa value in the range of 4-5. nih.gov |

| 1-Hydroxypyrazole | An excellent bioisosteric replacement with higher pKa values, which may improve tissue permeation. cambridgemedchemconsulting.com |

The choice of a suitable bioisostere depends on the specific therapeutic target and the desired physicochemical properties. nih.gov

Structural Diversification on the Pyrazole Ring and Isobutyl Group

Structural diversification of the pyrazole ring and the isobutyl group is a common strategy to generate a library of compounds for biological screening. nih.govmdpi.com The pyrazole scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds. nih.gov

Diversification of the Pyrazole Ring: The pyrazole ring can be functionalized at various positions. The C4 position is particularly susceptible to electrophilic substitution. guidechem.comchemicalbook.com A variety of synthetic methods are available for the synthesis of substituted pyrazoles, allowing for the introduction of diverse functional groups. mdpi.comnih.govnih.gov For example, pyrazole-4-carbaldehydes can be synthesized via the Vilsmeier-Haack reaction and subsequently used as building blocks for more complex derivatives. mdpi.com

Diversification of the Isobutyl Group: The isobutyl group can be replaced with other alkyl or aryl groups to explore the impact of steric and electronic effects on biological activity. nih.govresearchgate.net The synthesis of N-substituted pyrazoles can be achieved through various methods, including the reaction of chalcones with hydrazine (B178648) derivatives. mdpi.com This allows for the introduction of a wide range of substituents at the N1 position.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-(Pyrazol-3-yl)ethanol |

| 2-(Pyrazol-5-yl)ethanol |

| 2-Oxo-2-(pyrazol-3-yl)acetic acid |

| Pyrazole-3-carboxylic acid |

| Pyrazole-5-carboxylic acid |

| Pyrazoline |

Solid-Phase Synthesis Approaches for Derivatives

Solid-phase synthesis of derivatives of this compound can be strategically designed to introduce diversity at various positions of the molecule. Key to this is the choice of the solid support and the linker, which tethers the growing molecule to the resin and must be stable throughout the synthetic sequence, yet readily cleavable to release the final product.

One plausible and versatile strategy involves a multi-step sequence on a solid support, such as a Rink amide resin, which is amenable to cleavage under acidic conditions to yield carboxamides, a common derivative of carboxylic acids. mdpi.com This approach allows for the systematic construction of the pyrazole ring on the resin, enabling the introduction of various substituents.

A representative solid-phase synthesis to generate a library of derivatives of this compound could proceed as follows:

Step 1: Immobilization of an Acetyl-Functionalized Carboxylic Acid

The synthesis initiates with the loading of a carboxylic acid bearing an acetyl group onto the solid support. For instance, a resin like the Rink amide resin can be used. mdpi.com The acetyl group will ultimately form part of the pyrazole ring.

Step 2: Claisen Condensation

The resin-bound acetyl-functionalized compound undergoes a Claisen condensation with an appropriate ester. This step forms a β-dicarbonyl intermediate on the solid support. The choice of the ester in this step can introduce diversity at what will become the 5-position of the pyrazole ring.

Step 3: Alkylation (Optional)

If further diversification is desired, the intermediate from the Claisen condensation can be subjected to alkylation. This would introduce a substituent at the carbon atom between the two carbonyl groups, which will correspond to the 4-position of the final pyrazole ring.

Step 4: Cyclization with Isobutylhydrazine

The key pyrazole-forming step involves the treatment of the resin-bound β-dicarbonyl intermediate with isobutylhydrazine. This cyclization reaction forms the 1-isobutyl-1H-pyrazole ring. The use of different monosubstituted hydrazines in this step is a primary way to introduce a wide variety of substituents at the N1 position of the pyrazole. researchgate.net

Step 5: Cleavage from the Resin to Yield Derivatives

The final step is the cleavage of the synthesized pyrazole derivative from the solid support. For a Rink amide resin, treatment with an acid such as trifluoroacetic acid (TFA) will cleave the molecule from the resin, typically yielding a carboxamide derivative of the this compound. The specific amine used during the cleavage step can be varied to generate a library of different amide derivatives.

This multi-step solid-phase approach is highly adaptable for combinatorial chemistry, allowing for the "split-and-mix" strategy to generate large libraries of compounds. mdpi.com By systematically varying the building blocks in each step—the ester in the Claisen condensation, the alkylating agent, the substituted hydrazine, and the amine for cleavage—a vast array of derivatives of this compound can be efficiently synthesized.

The table below outlines the diversification points in this proposed solid-phase synthesis.

| Synthetic Step | Reagent/Building Block | Position of Diversification on Pyrazole Ring |

| Claisen Condensation | Ester (R-COOR') | Position 5 |

| Alkylation | Alkylating Agent (R''-X) | Position 4 |

| Cyclization | Substituted Hydrazine (R'''-NHNH2) | Position 1 (N-substituent) |

| Cleavage | Amine (R''''-NH2) | Carboxamide of the acetic acid moiety |

This systematic approach, leveraging the advantages of solid-phase synthesis, provides a powerful engine for the exploration of the chemical space around the this compound scaffold.

Mechanistic and Target Based Biological Investigations of 2 1 Isobutyl 1h Pyrazol 3 Yl Acetic Acid and Its Analogues

Exploration of Molecular Interaction Profiles

The biological activity of pyrazole (B372694) derivatives is deeply rooted in their ability to interact with various biomolecular targets. The nature and arrangement of substituents on the pyrazole ring influence the compound's electronic and steric properties, which in turn dictates its binding affinity and selectivity for specific biological targets. researchgate.net

Analogues of 2-(1-Isobutyl-1H-pyrazol-3-yl)acetic acid have been identified as antagonists for G protein-coupled receptors (GPCRs), demonstrating the potential for this structural class to modulate cellular signaling.

Chemoattractant Receptor-Homologous Molecule Expressed on Th2 Lymphocytes (CRTh2): High-throughput screening identified pyrazole-4-acetic acid derivatives as antagonists of the CRTh2 receptor, which is the prostaglandin (B15479496) D2 receptor. nih.gov Further studies on 2-(1H-Pyrazol-1-yl)acetic acid analogues confirmed this activity, revealing a distinct structure-activity relationship (SAR) compared to related indole (B1671886) acetic acids. A series featuring ortho-sulfonyl benzyl (B1604629) substituents was found to be particularly potent. nih.gov

Cannabinoid CB2 Receptors: Pyrazole-based compounds have also been investigated for their interaction with cannabinoid receptors. A study of 2-arylpropionic acid pyrazolamides, designed as hybrids of NSAIDs and dipyrone (B125322) metabolites, identified them as inverse agonists for the CB2 receptor. Competitive binding assays using membranes from CB2-expressing CHO cells confirmed the binding affinity of these analogues. For instance, the pyrazolamide LASSBio-2265 was found to have a moderate binding affinity for human CB2 receptors. nih.gov

Adenosine (B11128) A2A Receptors: The versatility of the pyrazole scaffold is further demonstrated in studies of 2-pyrazolyl adenosine analogues designed to target the adenosine A2A receptor. The specific attachment point of the pyrazole ring to the adenosine core was found to be critical for binding affinity, with compounds in the 2-(N-1-pyrazolyl) adenosine series showing higher affinity than the 2-(C-4-pyrazolyl) series. This suggests that the N-1 nitrogen of the pyrazole ring may engage in more favorable binding interactions within the receptor pocket. nih.gov

A primary mechanism through which pyrazole analogues exert their biological effects is through the inhibition of key enzymes involved in various physiological and pathological processes. nih.gov The pyrazole scaffold is present in several commercially available drugs that function as enzyme inhibitors. nih.gov

Cyclooxygenase (COX) Inhibition: Many pyrazole derivatives have been synthesized and evaluated for their anti-inflammatory effects, which are often mediated by the inhibition of COX-1 and COX-2 enzymes. mdpi.com These enzymes are crucial for the synthesis of prostaglandins, which are key mediators of inflammation. The celecoxib (B62257) scaffold, which features a 1,5-diarylpyrazole core, is a well-known example of a selective COX-2 inhibitor. mdpi.com

Epidermal Growth Factor Receptor (EGFR) Inhibition: Analogues such as pyrazolyl-s-triazine derivatives have demonstrated potent inhibitory activity against EGFR, a receptor tyrosine kinase. nih.govjyu.fi EGFR is a critical target in cancer therapy, as its overactivation can drive tumor cell proliferation. The inhibition of EGFR's enzymatic activity blocks downstream signaling pathways. Certain pyrazolyl-s-triazine compounds with piperidine (B6355638) or morpholine (B109124) moieties showed significant EGFR inhibitory activity, with IC₅₀ values in the nanomolar range. nih.govresearchgate.net

The table below summarizes the enzyme inhibitory activities of selected analogues.

| Compound Series | Target Enzyme | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Pyrazolyl-s-triazine derivative (7f) | EGFR | 59.24 nM | nih.gov |

| Pyrazolyl-s-triazine derivative (7d) | EGFR | 70.3 nM | nih.gov |

| Pyrazolyl-s-triazine derivative (7c) | EGFR | 81.6 nM | nih.gov |

By interacting with receptors and inhibiting enzymes, analogues of this compound can modulate complex intracellular signaling cascades. These pathways control fundamental cellular processes such as proliferation, survival, and apoptosis.

EGFR/PI3K/AKT/mTOR Pathway: A key signaling cascade targeted by pyrazole analogues is the EGFR/PI3K/AKT/mTOR pathway. nih.gov This pathway is frequently dysregulated in various cancers. Studies on novel pyrazolyl-s-triazine derivatives have shown that in addition to directly inhibiting EGFR, they can also suppress the downstream components of this cascade. nih.govjyu.fi For example, compounds 7d and 7f were found to exert remarkable inhibitory activity on PI3K, AKT, and mTOR, leading to reduced concentrations of these signaling proteins in treated cancer cells compared to untreated controls. jyu.fi This multi-target inhibition within a single pathway highlights the therapeutic potential of this class of compounds. nih.gov

Characterization of Biological Targets

Identifying the specific molecular targets of a compound is a critical step in drug discovery and mechanistic biology. For pyrazole acetic acids and their analogues, a combination of screening, rational design, and computational methods has been employed.

The initial discovery of biological targets for novel chemical entities often relies on broad screening approaches.

High-Throughput Screening (HTS): This methodology was instrumental in identifying the pyrazole-4-acetic acid substructure as a ligand for the CRTh2 receptor. HTS allows for the rapid testing of large libraries of compounds against a specific biological target, flagging initial "hits" for further optimization. nih.gov

Target-Based Rational Design: Many pyrazole analogues are developed through rational design, where the compound is specifically synthesized to interact with a known biological target. researchgate.net This often involves creating hybrid molecules that combine structural features from known ligands or pharmacophores. For example, pyrazole-based multi-target agents have been designed to interact with several disease-related targets simultaneously. ekb.eg

Molecular Docking and In Silico Analysis: Computational methods, such as molecular docking, are frequently used to predict and analyze the binding of pyrazole derivatives to their target proteins. These studies can elucidate the specific amino acid residues involved in the interaction and help explain the observed structure-activity relationships, guiding the design of more potent and selective compounds. mdpi.com

Once a target is identified, quantitative studies are performed to characterize the binding affinity and selectivity of the compound. Affinity describes the strength of the interaction between the ligand and its target, while selectivity refers to its ability to bind to the intended target over other, off-target molecules.

The binding affinities of pyrazole analogues have been determined for various targets. For instance, the pyrazolamide LASSBio-2265 displayed a moderate affinity for the cannabinoid CB2 receptor with a Kᵢ value of 16.0 ± 3 µM. nih.gov In the context of enzyme inhibition, affinity is often expressed as the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. As noted previously, certain pyrazolyl-s-triazine derivatives show high affinity for EGFR, with IC₅₀ values in the nanomolar range. nih.gov

The table below presents binding affinity data for selected analogues of this compound.

| Compound/Analogue | Biological Target | Binding Affinity (Kᵢ) | Reference |

|---|---|---|---|

| LASSBio-2265 | Cannabinoid CB2 Receptor | 16.0 ± 3 µM | nih.gov |

Structure-Activity Relationship (SAR) Studies for Biological Potency

The biological potency of pyrazole-containing compounds is intricately linked to their structural features. Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing lead compounds to enhance their efficacy and selectivity. For this compound and its analogues, the biological activity is significantly influenced by substitutions at the N1 position of the pyrazole ring, the nature of the acetic acid moiety, and substitutions on the pyrazole ring itself.

The substitution at the N1 position of the pyrazole ring is a critical determinant of the biological activity of this class of compounds. The isobutyl group in this compound plays a significant role in modulating the molecule's pharmacokinetic and pharmacodynamic properties. N1-substituted pyrazoles are often more stable and exhibit distinct biological properties compared to their unsubstituted counterparts researchgate.net.

Studies on various N1-alkyl substituted pyrazoles have demonstrated that the nature of the alkyl group can influence the compound's interaction with its biological target. The size, shape, and lipophilicity of the N1-substituent can affect binding affinity and selectivity. For instance, in a series of pyrazole derivatives, modifying the N-alkyl substituent led to significant changes in their activity, indicating that this position is sensitive to steric and electronic alterations nih.gov. The isobutyl group, with its branched-chain structure, likely contributes to a specific conformational arrangement that is favorable for binding to the target protein.

| Compound Analogue | N1-Substitution | Observed Activity Trend |

| Analogue A | Methyl | Baseline Activity |

| Analogue B | Ethyl | Increased Activity |

| Analogue C | Propyl | Variable Activity |

| Analogue D | Isobutyl | Potentially Optimized Activity |

| Analogue E | Phenyl | Altered Selectivity/Activity |

This table is illustrative and based on general SAR principles for N-substituted pyrazoles.

The acetic acid moiety at the 3-position of the pyrazole ring is another key feature for the biological activity of this compound. Carboxylic acid groups are common in drug molecules as they can act as a hydrogen bond donor and acceptor, and can form ionic interactions with positively charged residues, such as arginine or lysine, in the binding site of a target protein.

In studies of pyrazole derivatives as antagonists for various receptors, the carboxylic acid function has been shown to be essential for potent activity frontiersin.orgnih.gov. It is proposed that the carboxylate group of the acetic acid moiety in this compound engages in a critical interaction with the target, anchoring the molecule in the binding pocket and ensuring high-affinity binding. Modification or replacement of the acetic acid group with other functionalities, such as an ester or an amide, often leads to a significant decrease or complete loss of biological activity, underscoring its importance in target recognition.

| Functional Group at C3-Position | Potential Interaction | Impact on Biological Activity |

| Acetic Acid (-CH₂COOH) | Ionic bonding, Hydrogen bonding | Essential for high-affinity binding |

| Methyl Ester (-CH₂COOCH₃) | Hydrogen bonding | Significantly reduced activity |

| Amide (-CH₂CONH₂) | Hydrogen bonding | Reduced or altered activity |

| Hydroxymethyl (-CH₂OH) | Hydrogen bonding | Greatly diminished activity |

This table illustrates the expected impact of modifying the acetic acid moiety based on general principles of target interaction for acidic drug molecules.

Substitutions at other positions of the pyrazole ring (C4 and C5) can also profoundly influence the biological efficacy of this class of compounds. These substitutions can modulate the electronic properties of the pyrazole ring, its metabolic stability, and its interaction with the target.

For example, the introduction of small alkyl or halogen substituents at the C4 or C5 positions can enhance lipophilicity, which may improve cell membrane permeability. However, bulky substituents can also lead to steric hindrance, negatively impacting the binding affinity. SAR studies on various pyrazole derivatives have shown that even minor modifications on the pyrazole ring can lead to significant changes in biological activity researchgate.netnih.gov. The specific substitution pattern on the pyrazole ring of this compound is likely optimized for its particular biological target.

| Position of Substitution | Type of Substituent | Potential Effect on Efficacy |

| C4 | Halogen (e.g., Cl, F) | Increased potency, altered electronics |

| C4 | Small Alkyl (e.g., Methyl) | Increased lipophilicity |

| C5 | Phenyl | Potential for additional binding interactions |

| C5 | Trifluoromethyl | Altered electronic properties and metabolic stability |

This table provides a general overview of the potential effects of pyrazole ring substitutions based on SAR studies of analogous compounds.

Mechanisms of Action at the Subcellular and Molecular Level

Understanding the mechanism of action of a compound at the subcellular and molecular level is fundamental to its development as a therapeutic agent. For this compound and its analogues, this involves elucidating the signaling pathways they modulate and their uptake and distribution within cells.

While the specific signaling pathways modulated by this compound are not definitively established in publicly available literature, studies on structurally related pyrazole derivatives provide valuable insights. For instance, certain pyrazolyl s-triazine derivatives have been shown to exert their effects by targeting the Epidermal Growth Factor Receptor (EGFR) and modulating the downstream PI3K/AKT/mTOR signaling cascade nih.gov. This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is implicated in various diseases, including cancer. It is plausible that this compound could also interact with key proteins in this or other related signaling pathways.

Further investigations would be required to determine the precise molecular targets and the downstream consequences of their modulation by this specific compound. Techniques such as molecular docking studies, in vitro kinase assays, and western blotting for key signaling proteins in treated cells would be instrumental in elucidating its mechanism of action.

The ability of a compound to reach its intracellular target is governed by its cellular uptake and distribution. For small molecules like this compound, cellular entry is often dictated by its physicochemical properties, particularly its lipophilicity. Small, moderately lipophilic molecules can often passively diffuse across the cell membrane nih.gov.

Experimental studies using cell-based models are necessary to quantify the cellular uptake and determine the subcellular distribution of this compound. Techniques such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) can be used to measure the intracellular concentration of the compound over time. Fluorescence microscopy, using a fluorescently labeled analogue of the compound, could provide visual evidence of its localization within different cellular compartments. These studies would be crucial for understanding how the compound reaches its site of action within the cell.

Preclinical Pharmacological Investigations in Research Models (Excluding Clinical Trials)

Due to a lack of publicly available preclinical data for this compound, this section reviews the pharmacological investigations of analogous pyrazole derivatives in various research models. These studies on related compounds provide insights into the potential anti-inflammatory and analgesic activities of this class of molecules. The primary models used in these investigations are the carrageenan-induced paw edema model for inflammation and the acetic acid-induced writhing test for analgesia.

A study by Tewari et al. explored a series of novel pyrazole derivatives for their in vivo anti-inflammatory activity in a carrageenan-induced rat paw edema model. researchgate.net The researchers found that the anti-inflammatory effects of these analogues were comparable to the standard drug nimesulide. researchgate.net Molecular modeling suggested that these pyrazole analogues could interact with the cyclooxygenase-2 (COX-2) active site through hydrogen bonding and other interactions, which may contribute to their anti-inflammatory properties. researchgate.net

Similarly, Alegaon et al. synthesized twenty-two 1,3,4-trisubstituted pyrazole derivatives and evaluated their anti-inflammatory capabilities using the carrageenan-induced paw edema method. nih.gov Several of these compounds demonstrated significant anti-inflammatory effects, with some showing activity comparable to the standard drug diclofenac (B195802). nih.gov

Another investigation by Gökhan-Kelekçi and colleagues involved the synthesis of 1-thiocarbamoyl-3-substituted phenyl-5-(2-pyrrolyl)-4,5-dihydro-(1H)-pyrazole derivatives. nih.gov These compounds were assessed for their anti-inflammatory activity against carrageenan-induced edema and for their analgesic effects in an acetic acid-induced writhing model in mice. nih.gov Certain derivatives in this series exhibited notable anti-inflammatory and analgesic properties, comparable to indomethacin (B1671933). nih.gov

The analgesic potential of pyrazole derivatives has also been a focus of research. A study on pyrazolyl-thiazole derivatives in mice using the acetic acid-induced abdominal writhing test demonstrated dose-dependent antinociceptive effects. scielo.br This suggests that compounds with a pyrazole core can effectively reduce pain in this model. scielo.br

The following tables summarize the findings from preclinical studies on analogues of this compound, showcasing their anti-inflammatory and analgesic potential.

Table 1: Anti-Inflammatory Activity of Pyrazole Analogues in the Carrageenan-Induced Paw Edema Model

| Compound/Analogue | Animal Model | Key Findings | Reference |

| 1,3,4-Trisubstituted Pyrazole Derivatives | Rat | Showed excellent anti-inflammatory activity, with some compounds exhibiting ≥84.2% inhibition of edema, comparable to diclofenac (86.72% inhibition). nih.gov | nih.gov |

| Novel Pyrazole Derivatives | Rat | Demonstrated potent anti-inflammatory activity, with the most effective compound showing significant edema inhibition. researchgate.net | researchgate.net |

| 1-Thiocarbamoyl-3-substituted phenyl-5-(2-pyrrolyl)-4,5-dihydro-(1H)-pyrazole Derivatives | Mouse | Exhibited anti-inflammatory activity comparable to the standard drug indomethacin. nih.gov | nih.gov |

Table 2: Analgesic Activity of Pyrazole Analogues in the Acetic Acid-Induced Writhing Test

| Compound/Analogue | Animal Model | Key Findings | Reference |

| 1-Thiocarbamoyl-3-substituted phenyl-5-(2-pyrrolyl)-4,5-dihydro-(1H)-pyrazole Derivatives | Mouse | Showed significant analgesic effects in the acetic acid-induced writhing model. nih.gov | nih.gov |

| Pyrazolyl-thiazole Derivative (B50) | Mouse | Produced dose-dependent antinociception in the acetic acid-induced abdominal writhing assay. scielo.br | scielo.br |

These preclinical investigations on various pyrazole analogues consistently demonstrate their potential as anti-inflammatory and analgesic agents. The findings from the carrageenan-induced paw edema and acetic acid-induced writhing models suggest that the pyrazole scaffold is a promising framework for the development of new therapeutics for inflammatory conditions and pain.

Computational and Theoretical Studies of 2 1 Isobutyl 1h Pyrazol 3 Yl Acetic Acid

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov For 2-(1-Isobutyl-1H-pyrazol-3-yl)acetic acid, this method can forecast its binding modes within the active sites of various hypothesized biological targets, such as enzymes or receptors.

Molecular docking studies are essential for predicting the binding affinity, often expressed as a docking score or binding energy (in kcal/mol), of a ligand to a protein target. nih.gov For pyrazole (B372694) derivatives, a wide range of biological targets have been investigated, including various kinases, cyclooxygenase (COX) enzymes, and receptors involved in cancer and inflammation. nih.govmdpi.com For instance, studies on similar pyrazole-containing compounds have explored their potential as inhibitors of targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Aurora A kinase, and Cyclin-Dependent Kinase 2 (CDK2). nih.gov

Docking simulations for this compound would involve preparing the 3D structure of the compound and docking it into the crystal structures of selected protein targets. The results would predict the most stable binding pose and provide a quantitative estimate of the binding affinity. Lower binding energy values typically indicate a more stable and potentially more potent interaction. nih.gov

Illustrative Predicted Binding Affinities for this compound with Hypothesized Targets

| Hypothesized Target Protein | PDB Code | Predicted Binding Energy (kcal/mol) |

|---|---|---|

| Cyclooxygenase-2 (COX-2) | 5KIR | -8.5 |

| VEGFR-2 Kinase | 2QU5 | -9.2 |

| c-Met Kinase | 3F82 | -7.9 |

Note: The data in this table is hypothetical and serves to illustrate the typical output of molecular docking studies. Actual values would require specific computational analysis.

Beyond predicting binding affinity, molecular docking elucidates the specific non-covalent interactions that stabilize the ligand-protein complex. researchgate.net These interactions are critical for understanding the mechanism of action and for guiding further structural modifications to improve potency and selectivity. For pyrazole derivatives, common interactions include:

Hydrogen Bonds: The nitrogen atoms of the pyrazole ring and the oxygen atoms of the acetic acid group can act as hydrogen bond acceptors, while the NH group of the pyrazole (if unsubstituted at N1) and the hydroxyl group of the carboxylic acid can act as hydrogen bond donors. mdpi.comresearchgate.net These interactions with amino acid residues like arginine, asparagine, and cysteine are often crucial for anchoring the ligand in the binding pocket. nih.govresearchgate.net

Hydrophobic Interactions: The isobutyl group on the pyrazole ring is a key hydrophobic moiety. This group can form favorable van der Waals interactions with nonpolar amino acid residues such as leucine, valine, and phenylalanine within the protein's active site. nih.gov

π-π Stacking: The aromatic pyrazole ring can engage in π-π stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan. researchgate.net

Analysis of the docked pose of this compound would reveal a detailed map of these interactions, identifying the key residues responsible for its binding and potential inhibitory activity.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the compound and its interaction with a biological target over time, complementing the static picture provided by molecular docking. eurasianjournals.com These simulations model the atomic motions, offering insights into the flexibility of the compound and the stability of the ligand-protein complex. nih.gov

MD simulations can explore the conformational space of this compound, revealing its preferred shapes and flexibility in a biological environment, such as in aqueous solution or when bound to a protein. eurasianjournals.com The isobutyl group and the acetic acid side chain have rotatable bonds, and simulations can show how the orientation of these groups changes over time. Understanding the compound's conformational preferences is vital, as only specific conformations may be suitable for binding to a target. bohrium.com

A key application of MD simulations in drug design is to assess the stability of a ligand-protein complex predicted by docking. nih.gov A simulation is run for a period, typically nanoseconds, to observe whether the ligand remains stably bound to the active site. nih.gov Key metrics used to evaluate stability include:

Root Mean Square Deviation (RMSD): This value measures the average deviation of the protein backbone and the ligand's atoms from their initial positions over the course of the simulation. A stable RMSD plot for both the protein and the ligand suggests that the complex has reached equilibrium and remains intact. nih.gov Fluctuations can indicate instability or conformational changes. researchgate.net

Root Mean Square Fluctuation (RMSF): This metric analyzes the fluctuation of individual amino acid residues, highlighting which parts of the protein are flexible and which are stable upon ligand binding. researchgate.net

Protein-Ligand Contacts: MD trajectories are analyzed to monitor the persistence of key intermolecular interactions (like hydrogen bonds) identified in the docking pose. frontiersin.org The continued presence of these contacts throughout the simulation provides strong evidence for a stable binding mode. frontiersin.org

For this compound, a 100-nanosecond MD simulation of its complex with a target like COX-2 would be performed. The stability of the complex would be confirmed if the RMSD of the ligand remains low and stable, and the crucial hydrogen bonds and hydrophobic interactions are maintained throughout the simulation. nih.govresearchgate.net

Illustrative RMSD Data from a Hypothetical MD Simulation

| Simulation Time (ns) | Protein Backbone RMSD (Å) | Ligand RMSD (Å) |

|---|---|---|

| 0 | 0.0 | 0.0 |

| 20 | 1.5 | 0.8 |

| 40 | 1.6 | 0.9 |

| 60 | 1.8 | 1.1 |

| 80 | 1.7 | 1.0 |

Note: This table illustrates how RMSD values might stabilize over a simulation, indicating a stable complex. The data is for representative purposes only.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. ias.ac.in For a class of compounds like pyrazole derivatives, a QSAR model can be developed to predict the activity of new, unsynthesized analogs, thereby prioritizing the synthesis of the most promising candidates. nih.gov

The development of a QSAR model involves calculating a set of molecular descriptors for each compound in a series. These descriptors quantify various physicochemical properties, such as:

Electronic Descriptors: Related to the distribution of electrons (e.g., dipole moment, partial charges).

Steric Descriptors: Related to the size and shape of the molecule (e.g., molecular volume, surface area).

Hydrophobic Descriptors: Related to the molecule's lipophilicity (e.g., LogP).

Topological Descriptors: Related to the connectivity of atoms in the molecule.

Statistical methods are then used to build an equation that correlates these descriptors with the observed biological activity (e.g., IC₅₀ values). A robust QSAR model for pyrazole derivatives could help predict the anti-inflammatory or anticancer activity of this compound based on its calculated descriptors and compare it to other analogs, guiding the design of more potent compounds.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Leucine |

| Valine |

| Phenylalanine |

| Tyrosine |

| Tryptophan |

| Arginine |

| Asparagine |

Development of Predictive Models for Biological Activity

Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are instrumental in forecasting the biological activity of chemical compounds based on their molecular structures. nih.gov For pyrazole derivatives, 2D and 3D-QSAR models have been successfully developed to correlate their structural features with various biological activities, including anti-inflammatory, analgesic, and antimicrobial effects. ijsdr.orgnih.govmdpi.com

These models are built using a dataset of compounds with known activities and a set of calculated molecular descriptors. The goal is to establish a mathematical equation that can predict the activity of new or untested compounds. For this compound, a predictive QSAR model could be developed by synthesizing a series of analogues with variations in the isobutyl group and substituents on the pyrazole ring. The biological activity of these analogues would be experimentally determined, and then correlated with a range of calculated molecular descriptors.

The development of such a model would typically involve the following steps:

Data Set Selection: A diverse set of pyrazole acetic acid derivatives with a wide range of biological activities would be compiled.

Descriptor Calculation: A variety of molecular descriptors, including constitutional, topological, geometrical, and electronic descriptors, would be calculated for each molecule in the dataset.